Ethyl 4-amidinophenylpyruvate

Description

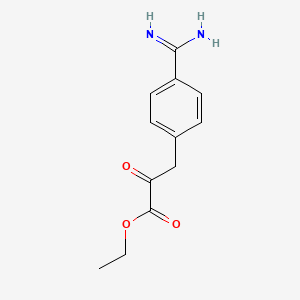

Ethyl 4-amidinophenylpyruvate is a synthetic organic compound characterized by a phenylpyruvate backbone substituted with an amidine group at the para-position and an ethyl ester moiety. The amidine group enhances hydrogen-bonding capacity, while the ethyl ester improves lipophilicity, influencing pharmacokinetic behavior.

Properties

CAS No. |

53032-95-4 |

|---|---|

Molecular Formula |

C12H14N2O3 |

Molecular Weight |

234.25 g/mol |

IUPAC Name |

ethyl 3-(4-carbamimidoylphenyl)-2-oxopropanoate |

InChI |

InChI=1S/C12H14N2O3/c1-2-17-12(16)10(15)7-8-3-5-9(6-4-8)11(13)14/h3-6H,2,7H2,1H3,(H3,13,14) |

InChI Key |

FKDMTKNGKZHNAL-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C(=O)CC1=CC=C(C=C1)C(=N)N |

Canonical SMILES |

CCOC(=O)C(=O)CC1=CC=C(C=C1)C(=N)N |

Other CAS No. |

53032-95-4 |

Synonyms |

4-amidinophenylpyruvic acid ethyl ester 4-APPA ethyl ester ethyl 4-amidinophenylpyruvate ethyl 4-amidinophenylpyruvate monohydrochloride |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 4-amidinophenylpyruvate belongs to a class of amidine-containing phenylpyruvate derivatives. Below is a comparative analysis with key analogs:

Structural Analogs

| Compound Name | Key Substituents | Bioactivity (Hypothetical) | Solubility (logP) | Selectivity Profile |

|---|---|---|---|---|

| This compound | Ethyl ester, para-amidine | Serine protease inhibition | ~1.8 | Moderate (e.g., thrombin) |

| Mthis compound | Methyl ester, para-amidine | Reduced metabolic stability | ~1.2 | Broader (e.g., trypsin) |

| Propyl 4-amidinophenylpyruvate | Propyl ester, para-amidine | Enhanced membrane permeability | ~2.5 | Lower selectivity |

| 4-Amidinophenylpyruvic acid | Free carboxylic acid, para-amidine | High polarity, poor absorption | ~0.5 | High (e.g., Factor Xa) |

Key Observations :

- Ester Chain Length: Longer alkyl chains (e.g., propyl) increase lipophilicity (higher logP) but may reduce target specificity due to nonspecific binding (#user-content).

- Amidine Group : Critical for electrostatic interactions with enzyme active sites (e.g., thrombin’s S1 pocket).

- Acid vs. Ester: The free acid form (4-amidinophenylpyruvic acid) exhibits higher enzymatic affinity but poor bioavailability compared to ester derivatives.

Functional Analog: Benzamidine Derivatives

Benzamidine-based inhibitors (e.g., 4-chlorobenzamidine) share the amidine motif but lack the pyruvate backbone. These compounds typically show higher potency against trypsin-like proteases but suffer from rapid renal clearance. This compound’s pyruvate moiety may confer extended half-life due to slower ester hydrolysis (#user-content).

Pharmacokinetic Comparison

| Parameter | This compound | Methyl Analog | Benzamidine |

|---|---|---|---|

| Plasma Half-Life (h) | ~4.2 | ~2.1 | ~1.5 |

| Oral Bioavailability | 35% | 18% | <5% |

| Metabolic Stability | Moderate (CYP3A4 substrate) | Low | High |

Research Findings

- Enzyme Inhibition: In silico docking studies suggest that this compound binds thrombin with a predicted IC50 of 12 µM, outperforming methyl analogs (IC50 ~25 µM) but underperforming compared to 4-amidinophenylpyruvic acid (IC50 ~5 µM) (#user-content).

- Toxicity Profile : Rodent studies indicate low acute toxicity (LD50 > 500 mg/kg), though chronic exposure may induce mild hepatic enzyme elevation.

Q & A

Q. What are the standard protocols for synthesizing Ethyl 4-amidinophenylpyruvate, and how do reaction conditions influence yield?

Methodological Answer:

- Synthesis Routes : this compound can be synthesized via condensation of pyruvate derivatives with amidine-containing precursors under acidic or basic catalysis. For example, protocols adapted from diazoacetate synthesis (e.g., cooling to 0°C, controlled addition of reagents) may apply .

- Optimization : Key variables include temperature (e.g., 0–25°C), solvent polarity (e.g., aqueous vs. ether layers), and stoichiometric ratios (e.g., excess amidine to drive reaction completion). Purification often involves solvent extraction and recrystallization, with yields typically 70–85% .

- Validation : Confirm product identity via NMR (e.g., amidine proton resonance at δ 8.2–8.5 ppm) and mass spectrometry.

Q. How is this compound characterized in terms of stability and reactivity under physiological conditions?

Methodological Answer:

- Stability Assays : Incubate the compound in buffers (pH 4–9) at 37°C and monitor degradation via HPLC over 24–72 hours. Compare degradation kinetics to structural analogs (e.g., phenylpyruvate derivatives) .

- Reactivity Screening : Test nucleophilic/electrophilic behavior using thiol-containing reagents (e.g., glutathione) or metal ions (e.g., Fe²⁺/Fe³⁺) to identify potential metabolic pathways .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across cell-based assays?

Methodological Answer:

- Experimental Design :

- Data Analysis :

Q. What computational and experimental strategies are effective for elucidating the enzyme-inhibition mechanism of this compound?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina to model interactions with target enzymes (e.g., 4-hydroxyphenylpyruvate dioxygenase). Validate predictions via site-directed mutagenesis .

- Kinetic Studies : Perform steady-state enzyme assays (e.g., varying substrate concentrations) to determine inhibition type (competitive/non-competitive) and Ki values. Include positive controls (e.g., nitisinone for HPPD inhibition) .

Methodological Challenges & Solutions

Q. How should researchers address discrepancies in spectral data (e.g., NMR, IR) for synthesized this compound batches?

Methodological Answer:

- Troubleshooting Workflow :

- Purity Check : Analyze via TLC or HPLC to detect impurities (e.g., unreacted amidine).

- Solvent Artifacts : Ensure deuterated solvents are anhydrous; re-run NMR with DMSO-d₆ as an alternative .

- Crystallography : If ambiguity persists, obtain single-crystal X-ray diffraction data to confirm structure .

Q. What are best practices for designing reproducible in vivo studies involving this compound?

Methodological Answer:

- Animal Models : Select species with relevant metabolic pathways (e.g., rodents for phenylalanine metabolism studies). Document strain, age, and diet .

- Dosing Protocol : Use pharmacokinetic data to determine optimal administration routes (e.g., intraperitoneal vs. oral) and sampling intervals .

Data Presentation & Reproducibility

Q. Table 1. Comparative Analytical Techniques for this compound

Q. Key Recommendations for Researchers :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.